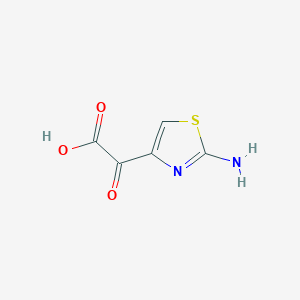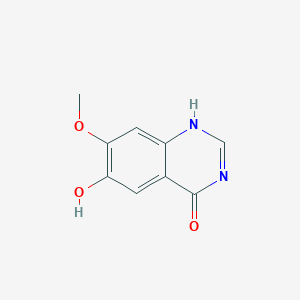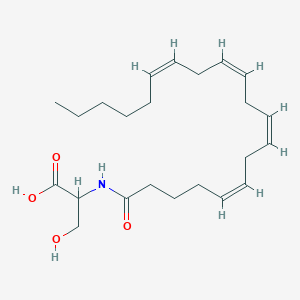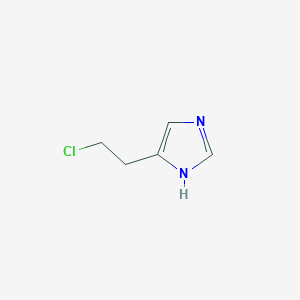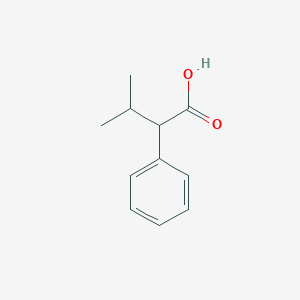
Riluzole hydrochloride
Descripción general
Descripción
Riluzole hydrochloride is a medication used to treat amyotrophic lateral sclerosis, also known as ALS or Lou Gehrig’s disease . It is not a cure for ALS, but it may delay the progression of the disease and prolong life . Riluzole is a glutamate antagonist used as an anticonvulsant and to prolong the survival of patients with amyotrophic lateral sclerosis .
Molecular Structure Analysis
Riluzole is a capsule-shaped, white, film-coated tablet for oral administration containing 50 mg of riluzole . Its molecular formula is C8H5F3N2OS and its molecular weight is 234.2 . The structural formula of Riluzole has been shown in various sources .Chemical Reactions Analysis
Riluzole inhibits the release of glutamic acid from cultured neurons, and from brain slices . It also interferes with glutamate secretion, growth signaling pathways, Ca2+ homeostasis, glutathione synthesis, reactive oxygen species generation and integrity of DNA, as well as autophagic and apoptotic pathways .Physical And Chemical Properties Analysis
Riluzole is a white to slightly yellow powder that is very soluble in dimethylformamide, dimethylsulfoxide, and methanol; freely soluble in dichloromethane; sparingly soluble in 0.1 N HCl; and very slightly soluble in water and in 0.1 N NaOH .Aplicaciones Científicas De Investigación
1. Treatment of Amyotrophic Lateral Sclerosis (ALS) Riluzole hydrochloride has been in use for the treatment of amyotrophic lateral sclerosis (ALS) for over two decades since its approval by the Food and Drug Administration . ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord.
Potential Anti-Cancer Agent
Recently, riluzole has been evaluated in cancer cells and indicated to block cell proliferation and/or induce cell death . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx .
Glutamate Release Inhibitor
Riluzole is a glutamate release inhibitor . Glutamate is a powerful excitatory neurotransmitter that is released by nerve cells in the brain. It is responsible for sending signals between nerve cells, and under normal conditions plays an important role in learning and memory.
Interference with Growth Signaling Pathways
Riluzole has been demonstrated to interfere with growth signaling pathways . This could potentially inhibit the growth of cancer cells and other cells that proliferate abnormally.
Disruption of Calcium Homeostasis
Riluzole disrupts calcium homeostasis . Calcium plays a key role in the functioning of cells, and disruption of calcium homeostasis can lead to cell death.
6. Inhibition of Glutathione Synthesis and Reactive Oxygen Species Generation Riluzole inhibits glutathione synthesis and reactive oxygen species generation . Both of these processes are involved in protecting cells from damage, and their inhibition can lead to cell death.
Stability-Indicating Assays
Riluzole has been used in stability-indicating assays . These assays are used to determine the stability of a substance under various conditions, such as changes in temperature, pH, and exposure to light.
Bioanalysis in Human Plasma
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the estimation of riluzole hydrochloride in bulk and tablet dosage forms . This allows for the monitoring of riluzole levels in human plasma, which is important for ensuring the correct dosage is being administered.
Mecanismo De Acción
Target of Action
Riluzole hydrochloride primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excessive release can lead to neuronal injury. Voltage-dependent sodium channels are associated with damaged neurons .
Mode of Action
Riluzole hydrochloride acts as a glutamate antagonist . It inhibits the release of glutamate (activation of glutamate reuptake), inactivates voltage-dependent sodium channels, and interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors . It has also been reported to directly inhibit the kainate and NMDA receptors .
Biochemical Pathways
Riluzole hydrochloride affects neurons by inhibiting excitatory amino acid release, inhibiting events following stimulation of excitatory amino acid receptors, and stabilizing the inactivated state of voltage-dependent sodium channels . It has demonstrated neuroprotective activity in vivo and in vitro .
Pharmacokinetics
Metabolism is mostly hepatic, consisting of cytochrome P450–dependent hydroxylation and glucuronidation . The oral bioavailability of riluzole is approximately 60% . With multiple-dose administration, riluzole accumulates in plasma by about twofold .
Result of Action
Riluzole hydrochloride is indicated for the treatment of patients with amyotrophic lateral sclerosis (ALS). It extends survival and/or time to tracheostomy . It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .
Action Environment
The efficacy and stability of riluzole hydrochloride can be influenced by various environmental factors. For instance, it has been shown that riluzole’s dependency on the cytochrome P450 (CYP1A2) for metabolism could potentially interact with CYP1A2 substrates, inhibitors, and inducers . Therefore, the presence of these substances in the patient’s environment could affect the action of riluzole.
Safety and Hazards
Riluzole is fatal if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Riluzole has been evaluated in cancer cells and indicated to block cell proliferation and/or induce cell death . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx . This suggests that Riluzole has potential future directions in the field of cancer treatment .
Propiedades
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAOELIJQRYJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Riluzole hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential therapeutic benefit of Riluzole hydrochloride in cisplatin-induced ototoxicity?
A1: Riluzole hydrochloride exhibits protective effects against cisplatin-induced hearing loss in guinea pigs. [] This protection was observed through reduced auditory brainstem response threshold shifts in animals treated with riluzole hydrochloride prior to cisplatin administration. [] Transmission electron microscopy further revealed that riluzole hydrochloride helped preserve the structural integrity of hair cells and the stria vascularis in the cochlea, which are crucial for hearing and often damaged by cisplatin. []
Q2: Are there any analytical methods available to assess the quality and purity of Riluzole hydrochloride in pharmaceutical formulations?
A3: Yes, several analytical methods have been developed and validated for characterizing Riluzole hydrochloride in both bulk form and pharmaceutical dosage forms. [, ] These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

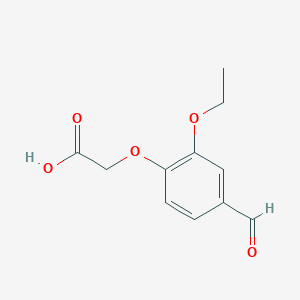
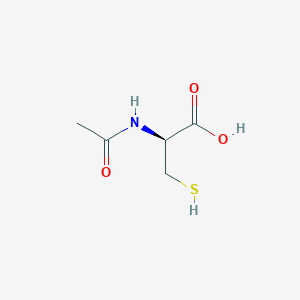

![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)
